2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Description
2,4-Dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide is a benzamide derivative featuring a bis-dichlorophenyl framework. Its structure comprises two 2,4-dichlorobenzoyl groups linked via an amide bond to a central phenylmethylphenyl scaffold.
Properties
IUPAC Name |
2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl4N2O2/c28-18-5-11-22(24(30)14-18)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)23-12-6-19(29)15-25(23)31/h1-12,14-15H,13H2,(H,32,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHKNQCJAGFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide], also known by its CAS number 313493-80-0, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C20H14Cl2N2O2
- Molecular Weight : 385.24 g/mol
- Structure : The compound features two chlorine atoms and a benzamide functional group that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cell proliferation and apoptosis. It has been shown to interact with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : It promotes programmed cell death in malignant cells through the activation of caspase pathways.
- Antioxidant Properties : It may also function as an antioxidant, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound]. In vitro assays revealed significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, suggesting its potential as an effective anticancer agent.
- Mechanistic Insights : Further mechanistic studies indicated that the compound activates the p53 pathway, leading to enhanced apoptosis in cancer cells.
Toxicological Profile
While the compound shows promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate:
- Acute Toxicity : Moderate toxicity observed at high doses.
- Chronic Exposure : Long-term exposure studies are needed to fully understand the implications on health.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide] exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the benzamide structure can lead to enhanced activity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key signaling pathways that promote tumor growth. It may also induce apoptosis (programmed cell death) in malignant cells through the activation of caspase pathways .
Agricultural Applications
Pesticide Development
The dichloro group in the compound has been exploited in agricultural chemistry to develop new pesticides. Its structural characteristics allow it to act effectively against a range of pests while minimizing toxicity to non-target organisms. Research has demonstrated that similar compounds can disrupt pest metabolic processes or interfere with their reproductive cycles .
Herbicide Potential
In addition to its pesticidal properties, there is ongoing research into the herbicidal applications of this compound. Its ability to inhibit certain plant growth regulators suggests it could be effective in controlling unwanted vegetation, thereby enhancing crop yields .
Materials Science Applications
Polymer Chemistry
The unique chemical properties of this compound] also make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Nanocomposite Development
Recent studies have explored the use of this compound in developing nanocomposites with enhanced electrical and thermal properties. By integrating dichlorobenzamide derivatives into nanostructured materials, researchers aim to create advanced materials for electronics and energy applications .
Case Studies
-
Anticancer Research Study
- Objective: To evaluate the anticancer effects of dichlorobenzamide derivatives on breast cancer cells.
- Findings: The study found significant inhibition of cell proliferation at low concentrations, demonstrating the compound's potential as an effective anticancer agent.
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Agricultural Field Trials
- Objective: To assess the efficacy of a pesticide formulation based on dichlorobenzamide.
- Results: Field trials indicated a substantial reduction in pest populations compared to untreated plots, highlighting its effectiveness as a biopesticide.
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Material Performance Analysis
- Study Focus: Investigating the mechanical properties of polymers infused with dichlorobenzamide derivatives.
- Outcome: Enhanced tensile strength and thermal resistance were observed, suggesting potential applications in high-performance materials.
Comparison with Similar Compounds
Key Observations :
Halogenation Impact: The target compound’s dichlorophenyl groups contrast with mono-halogenated analogs (e.g., 4-chloro in ), which may alter binding affinity and metabolic stability. Dichlorinated derivatives often exhibit improved target engagement due to increased electron-withdrawing effects .
Linker Flexibility: The phenylmethylphenyl linker in the target compound provides rigidity compared to aminoethyl (e.g., compound 12 in ) or thiazole-based linkers (e.g., ). This rigidity may influence conformational stability in biological systems.
Synthetic Efficiency : High-yield syntheses (e.g., 98% for compound 12 ) often correlate with simpler substituents, whereas complex moieties (e.g., sulfonamide in ) require multi-step protocols.
Physicochemical and Crystallographic Insights
- Crystal Packing : Analogs like N-(2,4-dimethylphenyl)-2-methylbenzamide exhibit antiperpendicular N–H and C=O bonds, stabilized by hydrogen bonding. The target compound’s dichlorophenyl groups may introduce steric hindrance, altering packing efficiency.
- Solubility: Halogenation typically reduces aqueous solubility but improves membrane permeability.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this benzamide derivative, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 2,4-dichlorobenzoyl chloride with substituted aniline intermediates under reflux. For example, describes using ethanol and glacial acetic acid as solvents, with reflux times of 4–6 hours and purification via column chromatography. Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and using inert atmospheres to prevent hydrolysis .
- Characterization : Confirm structure via NMR (e.g., δ 7.50–7.30 ppm for aromatic protons) and ESI-MS (e.g., m/z 385.3 [M+H]) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- NMR : Focus on aromatic proton splitting patterns (e.g., doublets at δ 8.03 ppm, J = 9 Hz) and amide NH signals (δ 8.71 ppm, broad singlet) .
- Mass Spectrometry : Use high-resolution ESI-MS to distinguish isotopic clusters from chlorine atoms (e.g., m/z 385.3 [M+H]) .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm) and N-H bends (~3300 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial Screening : Use microdilution assays against Trypanosoma brucei (IC values) as in , comparing to control compounds like pentamidine .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach : Cross-validate assays under standardized conditions (e.g., pH, temperature). For example, notes that trifluoromethyl groups enhance bacterial enzyme inhibition but may reduce solubility, leading to variable MIC values. Use HPLC to confirm compound purity (>95%) before testing .
- Statistical Analysis : Apply ANOVA to compare replicate data and identify outliers caused by solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- QSAR Modeling : Use Gaussian or Spartan software to calculate electronic parameters (e.g., HOMO/LUMO energies) and correlate with bioactivity. highlights quantum chemistry-based QSPR models for logP and solubility predictions .
- Molecular Docking : Target bacterial enzymes like acps-pptase ( ) using AutoDock Vina. Prioritize docking poses with hydrogen bonds to dichlorophenyl groups .
Q. How can mutagenicity risks be assessed during synthesis and handling?
- Testing : Conduct Ames II assays () to evaluate mutagenic potential. The compound’s mutagenicity is comparable to benzyl chloride, requiring Biosafety Level 2 (BSL-2) containment .
- Mitigation : Use fume hoods, double-gloving, and closed-system reactors to minimize exposure. Refer to ACS guidelines for hazard assessments .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Optimization : Replace batch reactors with continuous flow systems ( ) to enhance mixing and reduce side reactions. Use trichloroisocyanuric acid (TCICA) as a mild oxidant for intermediates .
- Purification : Employ recrystallization from acetonitrile/ether (1:3 v/v) to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
